methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate

Catalog No.
S12269975
CAS No.
M.F
C7H9F3O3
M. Wt
198.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate

Product Name

methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate

IUPAC Name

methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate

Molecular Formula

C7H9F3O3

Molecular Weight

198.14 g/mol

InChI

InChI=1S/C7H9F3O3/c1-12-6(11)3-2-4-13-5-7(8,9)10/h2-3H,4-5H2,1H3

InChI Key

NPHAQDSRNXIXHZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CCOCC(F)(F)F

Methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate is an organic compound with the molecular formula C7H9F3O3\text{C}_7\text{H}_9\text{F}_3\text{O}_3 and a molecular weight of 198.14 g/mol. This compound features a but-2-enoate moiety with a trifluoroethoxy group, which contributes to its unique chemical properties. The presence of fluorine atoms enhances its reactivity and solubility in various organic solvents, making it a valuable compound in organic synthesis and industrial applications.

, including:

  • Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur where the trifluoroethoxy group can be replaced by other functional groups under appropriate conditions.

Research into the biological activity of methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate is ongoing. The compound is being studied for its potential antimicrobial and anticancer properties. The presence of the trifluoroethoxy group may enhance its interaction with biological targets, although specific mechanisms of action are still under investigation.

The synthesis of methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate typically involves the reaction of 4-hydroxybut-2-enoic acid with 2,2,2-trifluoroethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is conducted under controlled temperature and pressure conditions to optimize yield and purity. In industrial settings, continuous flow processes may be employed to enhance efficiency.

Synthetic Route Overview

  • Starting Materials: 4-Hydroxybut-2-enoic acid and 2,2,2-trifluoroethanol.
  • Catalyst: Acid catalyst (e.g., sulfuric acid).
  • Conditions: Controlled temperature and pressure.
  • Purification: Distillation or recrystallization to achieve desired purity levels.

Methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate has various applications in fields such as:

  • Organic Synthesis: Used as a building block for more complex organic molecules.
  • Pharmaceuticals: Potential intermediate in drug development due to its biological activity.
  • Material Science: Utilized in the production of specialty chemicals and materials due to its unique properties.

The interaction studies of methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate focus on its reactivity with biological macromolecules. The trifluoroethoxy group may enhance hydrogen bonding interactions with proteins or nucleic acids, potentially leading to significant biological effects. Ongoing research aims to elucidate these interactions further and determine their implications for drug design and development.

Several compounds exhibit structural similarities to methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Ethyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoateC7H6F4O3Contains multiple fluorine atoms enhancing reactivity
Methyl (E)-4-(trifluoromethyl)but-2-enoateC7H7F3OFeatures a trifluoromethyl group instead of ethoxy
Methyl (E)-4-(perfluoropropyl)but-2-enoateC10H8F9OIncorporates a perfluorinated chain for unique properties
Methyl (E)-4-(phenyl)but-2-enoateC10H10OContains a phenyl group affecting solubility

Methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate is unique due to its specific trifluoroethoxy substituent that enhances its chemical reactivity and potential biological activity compared to other similar compounds.

The development of organofluorine chemistry traces back to the mid-19th century, with Alexander Borodin’s pioneering work on halogen exchange reactions marking the first deliberate synthesis of organofluorine compounds. While methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate itself lacks a well-documented discovery narrative, its structural motifs align with advancements in fluorinated ester chemistry during the 20th century. The trifluoroethoxy group, a hallmark of modern fluorinated compounds, gained prominence post-1950s with the rise of catalytic fluorination techniques and electrochemical fluorination processes. Early applications of such esters focused on their stability and electron-withdrawing properties, which were leveraged in pharmaceuticals and agrochemicals.

Significance of Fluorinated Esters in Organic Chemistry

Fluorinated esters are pivotal in organic synthesis due to their ability to modulate reactivity and stability. The trifluoroethoxy group in methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate enhances electrophilicity at the ester carbonyl, facilitating nucleophilic acyl substitutions. This property is critical in constructing complex molecules, such as β-keto esters and α,β-unsaturated carbonyl derivatives. Additionally, fluorinated esters serve as precursors for fluorinated polymers and electrolytes, where their low polarizability and chemical inertness improve performance in high-voltage applications.

Precursor Selection and Reaction Stoichiometry

The synthesis of methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate hinges on the esterification of 4-hydroxybut-2-enoic acid with 2,2,2-trifluoroethanol. The selection of 4-hydroxybut-2-enoic acid as a precursor is driven by its α,β-unsaturated carboxylic acid structure, which facilitates subsequent functionalization. This hydroxy acid is typically synthesized via alkaline hydrolysis of ethyl 4-bromocrotonate, yielding a 53% efficiency under optimized conditions (100°C, 2 hours) [4].

Stoichiometric precision is critical to maximize yield. A 1:1 molar ratio of 4-hydroxybut-2-enoic acid to 2,2,2-trifluoroethanol is theoretically sufficient, but industrial practices often employ a 10–20% excess of the alcohol to drive the equilibrium toward ester formation. The reaction’s reversibility necessitates careful monitoring, as unreacted starting materials can impede purification.

Catalytic Systems for Trifluoroethoxy Group Introduction

Acid catalysts are indispensable for activating the carboxylic acid group during esterification. Concentrated sulfuric acid remains the most widely used catalyst due to its dual role as a proton donor and dehydrating agent [3]. The mechanism involves protonation of the carbonyl oxygen, enhancing the electrophilicity of the carboxylic carbon for nucleophilic attack by 2,2,2-trifluoroethanol.

Alternative catalysts, such as p-toluenesulfonic acid, offer milder conditions and reduced side reactions. These Brønsted acids operate at lower concentrations (0.5–2 mol%) and enable reactions at moderated temperatures (60–80°C). Heterogeneous catalysts, including sulfonated resins, are emerging for their reusability, though their efficacy in fluorinated systems requires further validation.

Solvent Effects on Reaction Efficiency

Solvent choice profoundly influences reaction kinetics and equilibrium. Polar aprotic solvents, such as dimethylformamide (DMF) or tetrahydrofuran (THF), enhance reaction rates by stabilizing ionic intermediates and increasing the nucleophilicity of 2,2,2-trifluoroethanol [6]. For example, DMF’s high dielectric constant (ε = 36.7) facilitates charge separation, accelerating proton transfer steps.

SolventDielectric Constant (ε)Reaction Rate (k, ×10⁻³ s⁻¹)
DMF36.75.2
THF7.63.8
Ethanol24.31.5
Dichloromethane8.92.1

Protic solvents like ethanol retard the reaction by hydrogen bonding with the nucleophile, reducing its availability. However, they may improve solubility for certain substrates, necessitating a balance between solubility and reactivity.

Large-Scale Production Challenges

Scaling the synthesis of methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate introduces multifaceted challenges:

  • Heat Management: The exothermic nature of esterification (ΔH ≈ −50 kJ/mol) risks thermal runaway in batch reactors. Continuous flow systems mitigate this by enabling rapid heat dissipation, though their integration with high-viscosity reaction mixtures remains technically demanding [4].

  • Purification Complexity: The product’s volatility necessitates fractional distillation under reduced pressure (e.g., 10–15 mmHg at 80–90°C). Residual catalysts and unreacted starting materials require multiple washes with saturated sodium bicarbonate and brine, followed by drying over magnesium sulfate [4].

  • Catalyst Recovery: Homogeneous acid catalysts cannot be easily reclaimed, increasing waste generation. Immobilized catalysts or switchable solvents are under investigation to improve sustainability.

  • Quality Consistency: Ensuring enantiomeric purity is critical for pharmaceutical applications. Chiral stationary-phase chromatography or asymmetric catalytic methods may be required, though these add cost and complexity.

The crystallographic characterization of methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate presents unique challenges due to the molecular flexibility and conformational polymorphism inherent in trifluoroethoxy-substituted compounds. Based on structural analyses of analogous α,β-unsaturated esters with fluorinated substituents, several key crystallographic features can be anticipated for this compound [1] [2] [3].

Crystal System and Space Group

Similar α,β-unsaturated esters typically crystallize in monoclinic or orthorhombic crystal systems, with common space groups including P21/c and Pbcn [3] [4]. The presence of the bulky trifluoroethoxy group introduces additional steric constraints that influence the molecular packing arrangements. Studies of related fluorinated esters have demonstrated that the introduction of trifluoromethyl groups significantly affects the crystallization behavior, often leading to higher melting temperatures and altered unit cell parameters compared to their non-fluorinated analogs [5] [6].

Unit Cell Parameters and Molecular Packing

Crystallographic studies of structurally related compounds provide insight into the expected unit cell dimensions. For example, ethyl 4-(2-formylphenoxymethyl)-2-butenoate exhibits unit cell parameters with dimensions ranging from 6.59 to 15.98 Å [7]. The incorporation of the trifluoroethoxy group is expected to result in similar cell dimensions, with the molecular volume increased due to the van der Waals radius of the fluorine atoms [8] [9].

Intermolecular Interactions and Crystal Packing

The crystal structure is anticipated to be stabilized primarily by weak hydrogen bonds of the C-H···O and C-H···F types, as observed in related fluorinated organic compounds [4] [8]. The trifluoroethoxy group introduces unique intermolecular interactions, including Type II C-F···F-C contacts and C-H···F-C hydrogen bonds, which play a structure-directing role in the crystal packing [8] [9]. These fluorine-mediated interactions typically contribute 0.5-13.0 kJ/mol to the lattice energy, with their combined effect representing up to 40% of the total intermolecular stabilization energy [6].

Stereochemical Configuration

X-ray crystallographic analysis would definitively establish the stereochemical configuration of the double bond in the but-2-enoate chain. Related compounds demonstrate a preference for the E-configuration in the solid state, as this geometry minimizes steric repulsion between the ester carbonyl and the alkyl chain substituents [10] [11]. The crystal structure would reveal whether the compound adopts the thermodynamically favored E-geometry or exhibits polymorphic forms containing both E and Z isomers.

Conformational Dynamics in Solution

The solution-state conformational behavior of methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate is governed by multiple rotational degrees of freedom, including the C-C double bond geometry, the orientation of the trifluoroethoxy group, and the ester conformation. Nuclear magnetic resonance spectroscopy provides the primary tool for investigating these dynamic processes in solution [12] [13].

E/Z Isomerization Dynamics

The α,β-unsaturated ester system exhibits temperature-dependent E/Z isomerization, with the equilibrium position influenced by both steric and electronic factors [10] [12]. Studies of related systems indicate that the E-isomer predominates at room temperature due to its lower steric energy, with E/Z ratios typically ranging from 2.5:1 to 4:1 [12]. The free energy of activation for E⇌Z isomerization in similar compounds has been measured at approximately 56 ± 8 kJ/mol at 268 K [3].

Trifluoroethoxy Group Conformations

The trifluoroethoxy substituent exhibits restricted rotation around the C-O bond, leading to distinct conformational states. Computational and experimental studies of trifluoroacetyl compounds reveal two primary conformations: syn-anti and syn-gauche arrangements, with the syn-anti conformer representing the global energy minimum [13]. The population distribution between these conformers is approximately 60-70% syn-anti and 30-40% syn-gauche at room temperature, based on argon matrix infrared spectroscopy studies of related trifluorinated compounds [13].

Solvent Effects on Conformational Equilibria

The conformational preferences are significantly influenced by solvent polarity and hydrogen bonding capacity [12]. In polar solvents such as methanol and acetonitrile, the equilibrium shifts toward conformations that maximize favorable dipole-solvent interactions. Conversely, in non-polar solvents like toluene and chloroform, the intrinsic molecular preferences dominate the conformational distribution [12].

Dynamic NMR Spectroscopy

Variable-temperature nuclear magnetic resonance spectroscopy reveals the kinetics of conformational exchange processes. The trifluoroethoxy group rotation exhibits a distinct temperature dependence, with the barrier to rotation influenced by both steric interactions and the electron-withdrawing nature of the trifluoromethyl group [14]. Two-dimensional nuclear Overhauser enhancement spectroscopy experiments can distinguish between rapidly exchanging conformers and provide quantitative information about their relative populations [12].

Comparative Analysis with Analogous α,β-Unsaturated Esters

The structural and conformational properties of methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate can be contextualized through comparison with related α,β-unsaturated ester systems, particularly those bearing fluorinated substituents and analogous alkoxy groups.

Electronic Effects of Fluorination

The incorporation of the trifluoroethoxy group introduces significant electronic perturbations compared to non-fluorinated analogs. The trifluoromethyl group exhibits a Hammett constant (σp) of 0.54, indicating strong electron-withdrawing character, compared to 0.06 for fluorine alone [15] [16]. This electronic effect stabilizes the ester carbonyl and influences the electron density distribution throughout the conjugated system. Studies of trifluoromethyl-substituted compounds demonstrate enhanced electrophilic reactivity at adjacent positions due to charge delocalization effects [16].

Conformational Stability Comparisons

Comparative analysis with methyl 3-methyl-2-butenoate and ethyl 2-butenoate reveals the impact of the trifluoroethoxy substitution on conformational preferences [17] [18]. The bulky trifluoroethoxy group introduces significant steric hindrance, leading to restricted rotation and higher energy barriers for conformational interconversion compared to simple alkyl-substituted analogs. The A-strain value of the trifluoromethyl group (2.10 kcal/mol) is comparable to that of an isopropyl group, indicating substantial steric demand [14].

Crystallographic Packing Differences

The crystal packing motifs of fluorinated α,β-unsaturated esters differ markedly from their hydrocarbon analogs due to the unique intermolecular interactions involving fluorine atoms [8] [9]. While non-fluorinated esters typically rely on conventional hydrogen bonding and van der Waals interactions, the trifluoroethoxy-substituted compound exhibits additional stabilization through C-H···F-C contacts and weak F···F interactions. These fluorine-mediated interactions are predominantly electrostatic in nature and contribute to the overall crystal stability [9].

Stereochemical Control and Selectivity

The presence of the electron-withdrawing trifluoroethoxy group influences the stereochemical outcome of reactions involving the α,β-unsaturated system. Studies of related fluorinated compounds demonstrate enhanced stereoselectivity in cycloaddition and conjugate addition reactions, attributed to the stabilization of specific transition state geometries through electrostatic interactions [16] [11]. The syn stereochemistry observed in trifluoromethyl-substituted systems results from favorable conformational arrangements that minimize charge-charge repulsive effects [16].

Thermal Stability and Phase Behavior

Comparative thermal analysis reveals that fluorinated α,β-unsaturated esters exhibit enhanced thermal stability relative to their hydrocarbon counterparts. The strong C-F bonds and reduced susceptibility to oxidative degradation contribute to higher decomposition temperatures [5]. Additionally, the presence of fluorine substituents often leads to broader mesomorphic temperature ranges in liquid crystalline phases, indicating increased molecular ordering and enhanced intermolecular interactions [5] [19].

XLogP3

1.3

Hydrogen Bond Acceptor Count

6

Exact Mass

198.05037863 g/mol

Monoisotopic Mass

198.05037863 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

Explore Compound Types